molecular formula C14H13NO3S B8278310 3-Amino-4-(4-hydroxy-phenylsulfanyl)-benzoic acid methyl ester

3-Amino-4-(4-hydroxy-phenylsulfanyl)-benzoic acid methyl ester

Cat. No.: B8278310
M. Wt: 275.32 g/mol
InChI Key: HTFFUPHLLYWJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-hydroxy-phenylsulfanyl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

methyl 3-amino-4-(4-hydroxyphenyl)sulfanylbenzoate

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)9-2-7-13(12(15)8-9)19-11-5-3-10(16)4-6-11/h2-8,16H,15H2,1H3

InChI Key

HTFFUPHLLYWJNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4-(4-hydroxy-phenylsulfanyl)-3-nitro-benzoic acid methyl ester (5.60 g, 18 mmol), Fe powder (5.34 g, 92 mmol) and NH4Cl (4.91 g, 92 mmol) in aqueous EtOH [prepared from EtOH (50 mL) and H2O (50 mL)] was gradually heated to reflux and refluxed for 45 minutes. The reaction mixture was diluted with AcOEt (50 mL) and filtered through celite pad. The filtrate was evaporated and the aqueous residue was portioned between AcOEt and 10% NaHCO3. The organic layer was separated, washed with H2O and brine, dried over MgSO4 and evaporated to give pale yellow solid. The resulting solid was washed with i-Pr2O and dried at 40° C. for 3 days under reduced pressure to give the title compound as slightly yellow crystal (4.50 g, 90% by 2 steps).
Name
4-(4-hydroxy-phenylsulfanyl)-3-nitro-benzoic acid methyl ester
Quantity
5.6 g
Type
reactant
Reaction Step One
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Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
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solvent
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Name
Quantity
5.34 g
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catalyst
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of the product of Example 113A (as a mono DMF adduct)(7.25 g, 19.23 mmol) ammonium chloride (1.54 g, 28.8 mmol) and iron powder (5.37 g, 96.15 mmol) in tetrahydrofuran (75 mL), water (25 mL) and ethanol (75 mL) was heated at reflux for 3 hours. The reaction was cooled to room temperature, and the mixture was filtered through a pad of celite, which was then washed with methanol, and the filtrate concentrated to a solid under vacuum. The residue was then dissolved in water (100 mL) and extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with brine (25 mL), dried over magnesium sulfate, filtered, and concentrated under vacuum to provide the title compound as a white solid (4.2 g, 79%).
Name
product
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0 (± 1) mol
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0 (± 1) mol
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7.25 g
Type
reactant
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75 mL
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25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
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Name
Quantity
5.37 g
Type
catalyst
Reaction Step One
Yield
79%

Synthesis routes and methods III

Procedure details

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COC(=O)c1ccc(Sc2ccc(O)cc2)c([N+](=O)[O-])c1
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